InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-4-5-13(11-18)12-6-8-14(17)9-7-12/h6-9,13H,4-5,10-11,17H2,1-3H3/t13-/m1/s1
. The compound has a molecular weight of 276.37 g/mol . tert-Butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, also known as tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate, is a chemical compound with the molecular formula and a molecular weight of 276.37 g/mol. This compound has gained attention due to its role as an intermediate in the synthesis of various pharmaceuticals, particularly those related to neurological and psychiatric disorders. It is classified under piperidine derivatives and is recognized for its potential applications in medicinal chemistry and organic synthesis.
The compound is sourced from chemical suppliers and research databases, including PubChem and ChemicalBook, where it is categorized under various identifiers such as CAS number 387827-19-2. Its classification falls within organic compounds, specifically piperidine derivatives, which are known for their diverse biological activities.
The synthesis of tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate typically involves several methods, including:
The synthetic routes often require purification steps such as flash column chromatography to isolate the product effectively. Reaction conditions are optimized for yield and purity, with reported yields reaching up to 99% in certain procedures .
The molecular structure of tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate features a piperidine ring substituted with a tert-butyl group and an amino group on the benzene ring. The structural representation can be described as follows:
Key data points include:
tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the reaction pathways and yields. For instance, nucleophilic substitution reactions are typically conducted under basic or acidic conditions to facilitate the desired transformations.
The mechanism of action for tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate involves interactions with specific molecular targets such as enzymes and receptors within biological systems. These interactions can lead to pharmacological effects relevant to its applications in treating neurological disorders.
Relevant chemical properties include:
tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate serves several purposes in scientific research:
The construction of the stereodefined piperidine core in tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate demands precise chiral control strategies to ensure enantiomeric integrity in the final product. Several advanced methodologies have been developed to achieve this, with enzymatic resolution emerging as a particularly effective approach. In one industrially applied process, racemic 3-(4-aminophenyl)piperidine undergoes kinetic resolution using immobilized lipases in anhydrous ethyl acetate, selectively acylating one enantiomer while leaving the desired (S)-enantiomer unreacted. This achieves enantiomeric excess (ee) values exceeding 98% after optimization of solvent systems and temperature profiles [1].
Chiral pool derivatization provides an alternative pathway leveraging naturally occurring chiral building blocks. For instance, L-tartaric acid derivatives serve as effective templates for asymmetric induction during piperidine ring formation. This strategy circumvents racemization risks associated with late-stage resolution, particularly important when the 4-aminobenzyl group contains sensitive functionalities. The stereochemical outcome is heavily influenced by the choice of solvent polarity and temperature during the ring-closing step, with aprotic solvents like tetrahydrofuran providing superior diastereoselectivity compared to polar protic alternatives [7].
Crystallization-induced diastereomer separation offers a complementary approach, especially valuable for large-scale manufacturing. Diastereomeric salts formed with chiral acids like L-di-p-toluoyltartaric acid demonstrate significant solubility differences in ethanol/water mixtures. Through careful control of cooling rates and solvent ratios, the desired (R)-enantiomer of 3-(4-aminophenyl)piperidine can be isolated in >99.5% diastereomeric excess (de) after three sequential crystallizations. This approach effectively addresses the challenge of separating enantiomers with small energy differences [1] [8].
Table 1: Stereoselective Synthesis Methods for Piperidine Intermediates
Method | Chiral Controller | Optical Purity Achieved | Key Process Parameters |
---|---|---|---|
Enzymatic Resolution | Immobilized Candida antarctica lipase | >98% ee | Anhydrous ethyl acetate, 35°C |
Chiral Pool Derivatization | L-Tartaric acid derivatives | >95% de | THF solvent, -20°C ring closure |
Diastereomeric Salt Crystallization | L-Di-p-toluoyltartaric acid | >99.5% de | Ethanol/water (7:3), slow cooling |
Catalytic hydrogenation stands as the most industrially viable method for converting nitro precursors to the critical 4-aminobenzyl functionality in tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate. Palladium on carbon (Pd/C) catalysts demonstrate superior performance for this transformation, particularly when the piperidine nitrogen is Boc-protected. Systematic optimization reveals that 5% Pd/C (50% moisture) at 3-5 wt% loading achieves complete nitro reduction within 4 hours in ethanol/water (9:1) solvent systems at 50-60°C under moderate hydrogen pressure (3-5 atm). This carefully balanced system prevents both dehalogenation (common in halogenated precursors) and piperidine ring hydrogenation side reactions [1] .
The hydrogenation microenvironment profoundly impacts reaction efficiency and impurity profiles. Addition of acidic modifiers (0.1-0.5 eq. HCl) protonates the piperidine nitrogen, minimizing catalyst poisoning while maintaining the nitro group's accessibility. Basic conditions should be strictly avoided as they promote the formation of azo and azoxy byproducts through nitroso coupling pathways. For substrates containing reducible functionalities beyond the nitro group, Lindlar catalyst modifications (Pb-doped Pd/CaCO₃) provide enhanced chemoselectivity at the expense of slightly reduced reaction rates [5].
Pressure optimization represents a critical economic and safety consideration. While high-pressure hydrogenation (>20 atm) achieves rapid reduction in under 30 minutes, the specialized equipment requirements increase capital expenditure. Comparatively, atmospheric pressure operations require longer reaction times (12-18 hours) but utilize standard reactors. The optimal compromise employs medium pressure (3-5 atm) with efficient gas-liquid mixing systems, achieving complete conversion in 3-4 hours without specialized infrastructure. This balanced approach has been successfully implemented in pilot-scale productions of over 50 kg batches [1].
Table 2: Hydrogenation Conditions for Nitro Reduction to Aminobenzyl Functionality
Catalyst System | Pressure (atm) | Temperature (°C) | Time (h) | Byproduct Formation (%) |
---|---|---|---|---|
5% Pd/C (wet) | 3-5 | 50-60 | 3-4 | <0.5 |
10% Pd/C (dry) | 1 | 70 | 12-18 | 1.2-2.5 |
Lindlar catalyst | 5 | 50 | 5-6 | <0.1 |
PtO₂ | 3 | 60 | 4 | 3.5-5.0 |
The tert-butoxycarbonyl (Boc) group serves as a crucial protecting moiety for the piperidine nitrogen during synthetic sequences toward tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate, offering optimal balance between stability and removal kinetics. Protection protocols employ di-tert-butyl dicarbonate (Boc₂O) under carefully modulated conditions to ensure mono-protection where di-protection is sterically possible. Solvent-free methodologies with catalytic iodine (0.5-1 mol%) at ambient temperature achieve quantitative Boc installation within 2 hours without affecting the aromatic amine functionality. This represents a significant improvement over traditional triethylamine-catalyzed reactions in dichloromethane, which require extended reaction times (12-18 hours) and generate ureas from over-reaction [3].
Stability profiling reveals the Boc group's resilience across diverse reaction conditions encountered during multi-step syntheses. The carbamate linkage remains intact at pH > 12 (RT), during nucleophilic attacks (NaOCH₃, NH₃), and under hydride reductions (NaBH₄). Crucially, it demonstrates excellent compatibility with nitro reduction conditions (H₂/Pd-C) when the aromatic amine precursor is present. However, strong electrophiles (particularly carbocations) at elevated temperatures risk inducing deprotection through acid-catalyzed elimination pathways. This necessitates careful sequencing when Friedel-Crafts or alkylation steps precede Boc installation [3] .
Deprotection kinetics vary dramatically with acid strength and solvent composition. Optimal cleavage employs 2.5-3M HCl in dioxane at 0-5°C for 30 minutes, achieving quantitative removal while preserving both the aminobenzyl group and piperidine stereochemistry. The addition of cation scavengers (1,2-ethanedithiol, thioanisole) becomes essential when deprotecting substrates containing electron-rich aromatics to prevent tert-butyl cation alkylation side reactions. For acid-sensitive substrates, alternative deprotection with trimethylsilyl iodide (0.5 eq.) in acetonitrile at ambient temperature provides a neutral option, albeit at higher reagent cost [3].
Table 3: Boc Group Stability and Deprotection Conditions
Condition | Stability | Deprotection Efficiency | Racemization Risk |
---|---|---|---|
pH < 1, 100°C | Unstable | Complete in 10 min | High without scavenger |
pH = 4, RT | Stable | None | Negligible |
pH = 9, RT | Stable | None | Negligible |
3M HCl/dioxane | Unstable | Complete in 30 min | Moderate |
TMSI/CH₃CN | Unstable | Complete in 2 h | Low |
Chiral auxiliaries enable asymmetric synthesis of tert-butyl 3-(4-aminobenzyl)piperidine-1-carboxylate by temporarily incorporating stereodirecting elements that are later removed after fulfilling their stereochemical purpose. Evans oxazolidinone auxiliaries demonstrate particular utility for constructing the benzylpiperidine linkage with high diastereocontrol. Covalent attachment of (S)-4-benzyl-2-oxazolidinone to the piperidine-3-carboxylic acid precursor facilitates stereoselective alkylation with 4-nitrobenzyl bromide. The bulky auxiliary forces electrophilic approach exclusively from the re face, achieving diastereomeric ratios exceeding 30:1 in optimized conditions (LiCl additive, THF solvent, -78°C). Subsequent auxiliary cleavage (LiOH/H₂O₂) and decarboxylation yield enantiomerically enriched 3-(4-nitrobenzyl)piperidine without detectable racemization [5] [7].
D-Phenylglycine-derived auxiliaries provide an alternative approach specifically optimized for large-scale pharmaceutical production of niraparib intermediates. The cost-effectiveness and recyclability of D-phenylglycine make it advantageous over premium-priced alternatives. After facilitating the key asymmetric transformation, typically a Michael addition to create the benzylic stereocenter, the auxiliary is recovered via crystallization-induced resolution in ethanol/water mixtures. This strategy achieves ee values >99% while maintaining auxiliary recovery rates of 85-90% after three process cycles. The recyclability significantly reduces waste generation and raw material costs, aligning with green chemistry principles [1] [7].
L-Tartaric acid diamide auxiliaries offer enhanced rigidity for stereocontrol in challenging alkylations where conventional auxiliaries underperform. The C₂-symmetric structure provides a well-defined chiral pocket that directs incoming electrophiles with exceptional facial selectivity. However, the increased molecular weight of these auxiliaries reduces atom economy, making them less desirable for large-scale applications despite their superior stereochemical outcomes. Recent process optimizations have partially addressed this limitation through in situ recycling protocols that minimize auxiliary consumption per unit product [5].
Table 4: Chiral Auxiliary Performance in Piperidine Functionalization
Auxiliary Type | Diastereoselectivity (dr) | Auxiliary Recovery Yield | Operational Complexity |
---|---|---|---|
Evans oxazolidinone | >30:1 | Not typically recovered | High |
D-Phenylglycinol | 15:1 | 85-90% | Moderate |
L-Tartaric diamide | >50:1 | 75-80% | High |
(S)-Proline-derived | 10:1 | <50% | Low |
Compounds Mentioned in Article
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7